methyl (3Z)-1-(2-chloroacetyl)-3-[methoxy(phenyl)methylidene]-2-oxoindole-6-carboxylate
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Overview
Description
Methyl (3Z)-1-(2-chloroacetyl)-3-[methoxy(phenyl)methylidene]-2-oxoindole-6-carboxylate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
The synthesis of methyl (3Z)-1-(2-chloroacetyl)-3-[methoxy(phenyl)methylidene]-2-oxoindole-6-carboxylate involves several steps. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Introduction of the Chloroacetyl Group: The chloroacetyl group can be introduced through a Friedel-Crafts acylation reaction using chloroacetyl chloride and a Lewis acid catalyst.
Methoxy Group Addition: The methoxy group can be added through a methylation reaction using dimethyl sulfate or methyl iodide.
Formation of the Final Product: The final product is obtained by reacting the intermediate compounds under specific conditions to form the desired this compound.
Chemical Reactions Analysis
Methyl (3Z)-1-(2-chloroacetyl)-3-[methoxy(phenyl)methylidene]-2-oxoindole-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloroacetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Methyl (3Z)-1-(2-chloroacetyl)-3-[methoxy(phenyl)methylidene]-2-oxoindole-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of new compounds with potential biological activities.
Biology: The compound is studied for its potential interactions with biological targets, including enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of methyl (3Z)-1-(2-chloroacetyl)-3-[methoxy(phenyl)methylidene]-2-oxoindole-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific target and the context of its use.
Comparison with Similar Compounds
Methyl (3Z)-1-(2-chloroacetyl)-3-[methoxy(phenyl)methylidene]-2-oxoindole-6-carboxylate can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A naturally occurring plant hormone.
Indomethacin: A nonsteroidal anti-inflammatory drug.
Tryptophan: An essential amino acid.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H16ClNO5 |
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Molecular Weight |
385.8 g/mol |
IUPAC Name |
methyl (3Z)-1-(2-chloroacetyl)-3-[methoxy(phenyl)methylidene]-2-oxoindole-6-carboxylate |
InChI |
InChI=1S/C20H16ClNO5/c1-26-18(12-6-4-3-5-7-12)17-14-9-8-13(20(25)27-2)10-15(14)22(19(17)24)16(23)11-21/h3-10H,11H2,1-2H3/b18-17- |
InChI Key |
SGESEGRPYLHYDV-ZCXUNETKSA-N |
Isomeric SMILES |
CO/C(=C\1/C2=C(C=C(C=C2)C(=O)OC)N(C1=O)C(=O)CCl)/C3=CC=CC=C3 |
Canonical SMILES |
COC(=C1C2=C(C=C(C=C2)C(=O)OC)N(C1=O)C(=O)CCl)C3=CC=CC=C3 |
Origin of Product |
United States |
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